molecular formula C226H367N65O65S7 B561573 CART (55-102) (rat) CAS No. 209615-79-2

CART (55-102) (rat)

Katalognummer B561573
CAS-Nummer: 209615-79-2
Molekulargewicht: 5259.232
InChI-Schlüssel: XXBSYMBQWAWYIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity . It is a satiety factor that inhibits normal and starvation-induced feeding. It is closely related to the actions of leptin and neuropeptide Y and blocks the neuropeptide Y-induced feeding response .


Synthesis Analysis

The synthesis of CART (55-102) involves the replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues . The synthesized analogues, [Tyr (Me)58,62]CART55-102 and [Phe (NO2)58,62]CART55-102, were compared with the parent peptide for their in vivo inhibitory activity on food intake induced by NPY .


Molecular Structure Analysis

The molecular weight of CART (55-102) (rat) is 5259.21 . Its formula is C 226 H 367 N 65 O 65 S 7 . The sequence is IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL, with modifications including disulfide bridges at 14-32, 20-40, and 34-47 .


Chemical Reactions Analysis

The replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues resulted in different anorectic activities . [Phe (NO2)58,62]CART55-62 exhibited 2-fold higher anorectic activity on the food intake induced by NPY as compared with the parent peptide . On the other hand, [Tyr (Me)58,62]CART55-102 exhibited less potent anorectic activity than the parent peptide .


Physical And Chemical Properties Analysis

CART (55-102) (rat) is soluble to 1 mg/ml in water . It should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Application in Pain Management

  • Summary of Application : CART (55-102) (rat) has been found to have an antihyperalgesic effect, meaning it can reduce heightened sensitivity to pain .
  • Methods of Application : In a study, the peptide was used in a carrageenan-evoked inflammation model in rats. The peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn .
  • Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Drug Reward Modulation

  • Summary of Application : CART (55-102) (rat) has been found to modulate the rewarding effects of D-amphetamine (AMPH), a stimulant drug .
  • Methods of Application : In a study, rats were implanted with bilateral cannulae in the basolateral amygdala (BLA) and subjected to place conditioning. The rats were conditioned with either intra-BLA infusions of artificial cerebral spinal fluid or one of three doses of CART 55–102 .
  • Results or Outcomes : The study found that the affective properties of intra-BLA CART 55–102 and its ability to either facilitate or block AMPH reward are dose-dependent .

Application in Appetite Suppression

  • Summary of Application : CART (55-102) (rat) is a satiety factor with potent appetite-suppressing activity .
  • Methods of Application : The peptide is closely associated with leptin and neuropeptide Y, and can induce anxiety and stress-related behavior .
  • Results or Outcomes : The peptide is used in research to understand the mechanisms of appetite suppression and could potentially be used in the treatment of obesity .

Application in Inflammatory Pain Management

  • Summary of Application : CART (55-102) (rat) has been found to regulate spinal pain transmission during peripheral inflammation .
  • Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .
  • Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Neuropathic Pain Management

  • Summary of Application : CART (55-102) (rat) has been found to inhibit neuropathic pain produced by partial sciatic nerve ligation .
  • Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .
  • Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Inflammatory Pain Management

  • Summary of Application : CART (55-102) (rat) has been found to regulate spinal pain transmission during peripheral inflammation .
  • Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .
  • Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Neuropathic Pain Management

  • Summary of Application : CART (55-102) (rat) has been found to inhibit neuropathic pain produced by partial sciatic nerve ligation .
  • Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .
  • Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Safety And Hazards

CART (55-102) (rat) is intended for laboratory research use only . It is not intended for use in patients .

Eigenschaften

IUPAC Name

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSYMBQWAWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C226H367N65O65S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5259 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CART (55-102) (rat)

Citations

For This Compound
13
Citations
SM Smith, JM Vaughan, CJ Donaldson, J Rivier… - …, 2004 - academic.oup.com
Cocaine- and amphetamine-regulated transcript (CART) is a highly expressed hypothalamic transcript that is concentrated in areas associated with the stress response. There is …
Number of citations: 121 academic.oup.com
N Wierup, M Bjorkqvist, MJ Kuhar, H Mulder… - Diabetes, 2006 - Am Diabetes Assoc
Cocaine- and amphetamine-regulated transcript (CART) is an anorexigenic peptide widely expressed in the central, peripheral, and enteric nervous systems. CART is also expressed in …
Number of citations: 80 diabetesjournals.org
B Baranowska, E Wolińska-Witort, L Martyńska… - Regulatory peptides, 2004 - Elsevier
Objective: Cocaine- and amphetamine-regulated transcript (CART) is a recently described neuropeptide widely expressed in the rat brain. CART is abundant in hypothalamus nuclei …
Number of citations: 43 www.sciencedirect.com
M Chmielowska, A Baranowska-Bik… - Neuroendocrinology …, 2011 - nel.edu
OBJECTIVE: CART is involved in the control of food intake and hormonal secretion. We aimed to evaluate the effects of CART on hormonal profile in starved rats. METHODS: Study …
Number of citations: 9 www.nel.edu
DA Press - 2007 - wrap.warwick.ac.uk
Cocaine and Amphetamine Regulated Transcript (CART) peptide is a putative neuropeptide, which has been implicated in a variety of physiological processes including feeding, …
Number of citations: 4 wrap.warwick.ac.uk
RC Steiner, HM Hsiung, MR Picciotto - Behavioural brain research, 2006 - Elsevier
Cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide found throughout the brain, particularly in the nucleus accumbens (NAcc) and hypothalamus. CART was …
Number of citations: 17 www.sciencedirect.com
L Xiong, Q Meng, X Sun, X Lu, Q Fu… - Journal of …, 2018 - Wiley Online Library
Cocaine‐ and amphetamine‐regulated transcript ( CART ) peptide is a widely distributed neurotransmitter that attenuates cocaine‐induced locomotor activity when injected into the …
Number of citations: 9 onlinelibrary.wiley.com
Y Long, AS Bordt, WS Liu, EP Davis, SJ Lee, L Tseng… - Peptides, 2016 - Elsevier
The goals of this study were to localize the neuropeptide Cocaine- and Amphetamine-Regulated Transcript (CART) in primate retinas and to describe the morphology, neurotransmitter …
Number of citations: 5 www.sciencedirect.com
MK Singh, F Elefteriou, G Karsenty - Endocrinology, 2008 - academic.oup.com
Cocaine- and amphetamine-regulated transcript (CART) is one of the two known mediators of the leptin regulation of bone mass. Cart is expressed in both the brain and peripheral …
Number of citations: 49 academic.oup.com
S Verma, MA Kirigiti, RP Millar, KL Grove… - …, 2014 - karger.com
Background/Aims: Kisspeptin is the major excitatory regulator of gonadotropin-releasing hormone (GnRH) neurons and is responsible for basal GnRH/LH release and the GnRH/LH …
Number of citations: 16 karger.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.